molecular formula C16H23ClN2O3S B1223805 4-chloro-N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide

4-chloro-N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide

Cat. No. B1223805
M. Wt: 358.9 g/mol
InChI Key: AYQCZQKMGKDZPS-HZPDHXFCSA-N
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Preparation Methods

The synthesis of ML123 Analog involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-morpholinocyclohexylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

ML123 Analog undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ML123 Analog has a wide range of applications in scientific research:

Mechanism of Action

ML123 Analog exerts its effects by selectively binding to and activating TRPML3 channels. This activation leads to the influx of calcium ions into the cell, which can trigger various downstream signaling pathways. The compound displays significantly weaker agonistic activity for TRPML2 channels and is inactive against other related channels such as TRPML1, TRPM2, and TRPV2 .

Comparison with Similar Compounds

ML123 Analog is unique in its high selectivity for TRPML3 channels compared to other similar compounds. Some similar compounds include:

    TRPML2 Activators: Compounds that selectively activate TRPML2 channels but have minimal effect on TRPML3.

    TRPML1 Inhibitors: Compounds that inhibit TRPML1 channels and are used to study their role in cellular processes.

    TRPM2 Agonists: Compounds that activate TRPM2 channels and are used in research on oxidative stress and cell death.

The uniqueness of ML123 Analog lies in its selective activation of TRPML3 channels without significantly affecting other related channels, making it a valuable tool for specific research applications .

If you have any more questions or need further details, feel free to ask!

properties

Molecular Formula

C16H23ClN2O3S

Molecular Weight

358.9 g/mol

IUPAC Name

4-chloro-N-[(1R,2R)-2-morpholin-4-ylcyclohexyl]benzenesulfonamide

InChI

InChI=1S/C16H23ClN2O3S/c17-13-5-7-14(8-6-13)23(20,21)18-15-3-1-2-4-16(15)19-9-11-22-12-10-19/h5-8,15-16,18H,1-4,9-12H2/t15-,16-/m1/s1

InChI Key

AYQCZQKMGKDZPS-HZPDHXFCSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-chloro-N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide

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